molecular formula C11H12BrN3O B1381118 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-33-1

3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1381118
CAS No.: 1416713-33-1
M. Wt: 282.14 g/mol
InChI Key: SWWVASLRSRLYJD-UHFFFAOYSA-N
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Description

The compound “3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

  • Precursor for Polyheterocyclic Ring Systems

    3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine is used as a precursor in the synthesis of new polyheterocyclic ring systems. These systems are constructed by reacting with various substances like arylidene malononitriles and ethyl acetoacetate, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and others (Abdel‐Latif et al., 2019).

  • Development of Antibacterial and Antioxidant Agents

    A series of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives are synthesized. These compounds demonstrate excellent activity against Gram-positive and Gram-negative bacterial strains, along with moderate to good antioxidant properties (Variya et al., 2019).

  • Organometallic Complexes for Anticancer Activity

    Organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and studied for their potential as anticancer agents. These compounds have shown cytotoxicity and cell cycle effects in human cancer cells, along with Cdk inhibitory activity (Stepanenko et al., 2011).

Catalysis and Chemical Transformations

  • Formation of Hydrogen-bonded Structures

    In studies involving 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, it's observed that molecules are linked by pairs of symmetry-related C-H...π(arene) hydrogen bonds, forming cyclic centrosymmetric dimers. This indicates potential in creating structured molecular aggregations (Quiroga et al., 2010).

  • Catalysis in Organic Synthesis

    The compound is also instrumental in organic synthesis. For example, magnetically separable graphene oxide anchored sulfonic acid nanoparticles, involving pyrazolo[3,4-b]pyridine derivatives, have been used as catalysts for synthesizing carbonitriles in an environmentally friendly manner under microwave irradiation (Zhang et al., 2016).

Photophysical Studies

  • Photoinduced Tautomerization: Studies involving derivatives of pyrazolo[3,4-b]pyridine have demonstrated photoinduced tautomerization, a phenomenon where molecules exhibit different types of photoreactions, such as excited-state intramolecular and intermolecular proton transfer. These studies contribute to the understanding of photophysical properties of organic compounds (Vetokhina et al., 2012).

Synthesis Techniques

  • Efficient Synthesis Methodology: The synthesis of 1H-pyrazolo[3,4-b]pyridine is conducted using 2-chloronicotinic acid as the starting material via a sequence of reduction, oxidation, oximation, and cyclization. This method offers advantages such as ease of operation, low cost, and being environmentally friendly, suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWVASLRSRLYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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